S-Acetilcaptopril

Descripción general

Descripción

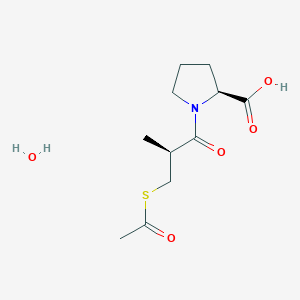

(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C11H16NO4S- and its molecular weight is 277.34 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Enzima Convertidora de Angiotensina (ECA)

El S-Acetilcaptopril es un derivado del captopril, un potente inhibidor de la ECA que se utiliza en el tratamiento de la hipertensión y la insuficiencia cardíaca . La investigación sobre el this compound y derivados similares tiene como objetivo desarrollar inhibidores de la ECA más efectivos con menos efectos secundarios. La modificación de la estructura del captopril podría conducir a nuevos fármacos que mantienen el control de la presión arterial mientras se minimizan las reacciones adversas como la tos seca y las alteraciones del gusto .

Aplicaciones Biotecnológicas

La tecnología biotina-estreptavidina, que es fundamental en la biotecnología, podría mejorarse potencialmente con compuestos como el this compound. Sus análogos estructurales pueden servir como enlaces o estabilizadores en el desarrollo de nuevos métodos de biotinilación para aplicaciones in vitro e in vivo, como los sistemas de administración de fármacos dirigidos .

Síntesis Industrial

El this compound se utiliza como patrón de referencia en la industria farmacéutica para el control de calidad de la producción de captopril . Su medición precisa garantiza la pureza y la eficacia del captopril como agente terapéutico.

Remediación Ambiental

Si bien las aplicaciones directas del this compound en la remediación ambiental no están bien documentadas, su compuesto madre, el captopril, y los inhibidores de la ECA relacionados podrían estudiarse por su impacto ambiental, particularmente en los sistemas acuáticos afectados por contaminantes farmacéuticos .

Investigación Bioquímica

El this compound se utiliza en la investigación bioquímica para comprender el mecanismo de acción de los inhibidores de la ECA. Los estudios que involucran la unión del this compound a la ECA pueden proporcionar información sobre la inhibición de la enzima y preparar el camino para el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by S-Acetylcaptopril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, S-Acetylcaptopril disrupts the RAAS pathway. This disruption leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in a decrease in blood pressure .

Pharmacokinetics

S-Acetylcaptopril exhibits good bioavailability, with approximately 70-75% of an oral dose being absorbed . It is metabolized in the liver and primarily excreted by the kidneys . The elimination half-life of S-Acetylcaptopril is approximately 2 hours . The renal clearance of S-Acetylcaptopril exceeds the glomerular filtration rate, indicating active tubular secretion .

Action Environment

The action of S-Acetylcaptopril can be influenced by various environmental factors. For instance, the co-administration of food or antacids with S-Acetylcaptopril has been shown to diminish its bioavailability . Additionally, probenecid, a drug used to treat gout, can decrease the clearance of S-Acetylcaptopril .

Análisis Bioquímico

Biochemical Properties

S-Acetylcaptopril, like captopril, is a thiol-containing compound and is expected to interact with ACE, inhibiting its activity . This interaction is crucial in the regulation of blood pressure, as ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Cellular Effects

The inhibition of ACE by S-Acetylcaptopril leads to a decrease in the concentration of angiotensin II, which in turn reduces blood pressure . This can have various effects on cellular processes, including cell signaling pathways and gene expression related to blood pressure regulation.

Molecular Mechanism

S-Acetylcaptopril exerts its effects at the molecular level primarily through its interaction with ACE. As an ACE inhibitor, it binds to the enzyme and prevents it from converting angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

Given its structural similarity to captopril, it is likely that it shares similar properties in terms of stability and degradation .

Dosage Effects in Animal Models

The effects of S-Acetylcaptopril at different dosages in animal models have not been extensively studied. Studies on captopril suggest that it is effective at reducing blood pressure at certain dosages, with potential adverse effects at high doses .

Metabolic Pathways

S-Acetylcaptopril is likely involved in the renin-angiotensin system, given its role as an ACE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its structural similarity to captopril, it is likely that it shares similar transport and distribution properties .

Subcellular Localization

As an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the cell membrane .

Actividad Biológica

(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Alacepril, is a compound with significant biological activity primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 253.33 g/mol

- CAS Number : 64838-55-7

- Solubility : Soluble in water with a solubility of approximately 0.307 mg/ml .

Alacepril functions as a potent ACE inhibitor, which is crucial in the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. This mechanism leads to the following biological effects:

- Vasodilation : Reduced levels of angiotensin II result in vasodilation, lowering blood pressure.

- Diuresis : Decreased aldosterone secretion leads to increased renal sodium and water excretion.

- Cardiovascular Protection : Alacepril has shown protective effects against heart failure and myocardial infarction by reducing afterload and preload on the heart.

Pharmacokinetics

Alacepril exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 56%, indicating good absorption after oral administration.

- Half-life : The half-life ranges from 1 to 2 hours, necessitating multiple doses for sustained effect.

- Metabolism : Primarily metabolized in the liver with some active metabolites contributing to its pharmacological effects .

Case Study Overview

- Hypertension Management

- Heart Failure

- Diabetic Nephropathy

Comparative Biological Activity

The following table summarizes the biological activity of Alacepril compared to other ACE inhibitors:

| Compound | Mechanism | Bioavailability | Half-life | Indications |

|---|---|---|---|---|

| Alacepril | ACE Inhibition | ~56% | 1-2 hours | Hypertension, Heart Failure |

| Captopril | ACE Inhibition | ~75% | 2 hours | Hypertension, Heart Failure |

| Enalapril | ACE Inhibition | ~60% | 11 hours | Hypertension, Heart Failure |

| Lisinopril | ACE Inhibition | ~25% | 12 hours | Hypertension, Heart Failure |

Safety and Side Effects

While generally well-tolerated, Alacepril may cause side effects such as:

Propiedades

IUPAC Name |

(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRGUYIKSRYCI-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64838-55-7 | |

| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.